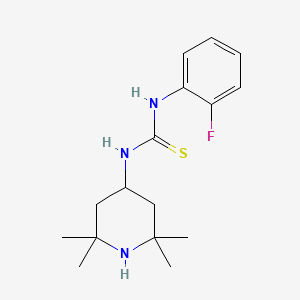![molecular formula C14H11N3OS B5730275 (E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine](/img/structure/B5730275.png)
(E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thiophene ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine typically involves the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and coordination complexes.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, and anticancer activities, although further research is needed to fully understand its pharmacological effects.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of (E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
- Thiophene-2-carbaldehyde
- Phenylhydroxylamine
Uniqueness
(E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine stands out due to its combination of a phenyl group, a thiophene ring, and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets highlights its versatility compared to similar compounds.
Properties
IUPAC Name |
(NE)-N-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-15-9-11-10-17(12-5-2-1-3-6-12)16-14(11)13-7-4-8-19-13/h1-10,18H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCUCUMTJPZPEM-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
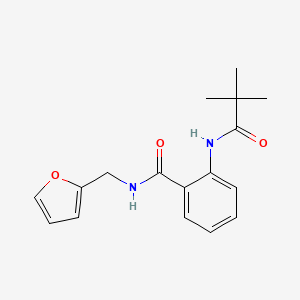
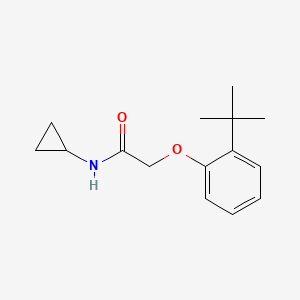
![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide](/img/structure/B5730216.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide](/img/structure/B5730227.png)
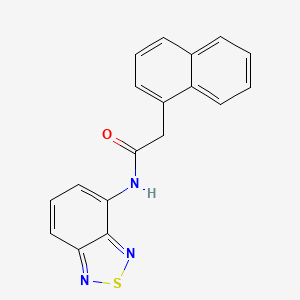
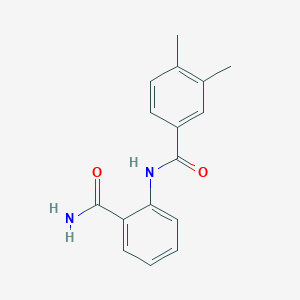
![N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(3,4-DIMETHOXYPHENYL)UREA](/img/structure/B5730252.png)
![N-(4-acetylphenyl)-2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B5730261.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)
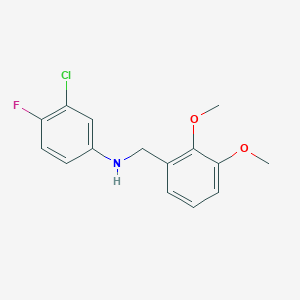
![2-methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B5730288.png)
